1-Cyclohexyl-3-naphthalen-1-ylurea
Description
1-Cyclohexyl-3-naphthalen-1-ylurea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a naphthalen-1-yl group to the other. Urea derivatives are widely studied for their diverse applications, including pharmaceutical, agrochemical, and material science uses.
Properties
CAS No. |
109246-29-9 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H20N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H2,18,19,20) |
InChI Key |
TUVHQVHJITVXAV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Pictograms |
Environmental Hazard |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Ethyl-3-naphthalen-1-ylurea (C₁₃H₁₄N₂O)
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (C₁₈H₁₆N₂O₂)
- Structure : Incorporates a methoxyphenyl group instead of cyclohexyl and a naphthalen-2-yl group.
- Molecular weight (292.33 g/mol) is higher, which may reduce solubility compared to alkyl-substituted ureas .
1-Cyclohexyl-3-phenyl-2-thiourea
1-Benzoyl-3-(naphthalen-1-yl)thiourea
- Structure : Benzoyl and naphthyl groups attached to a thiourea core.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Hydrogen Bonding |
|---|---|---|---|---|
| 1-Cyclohexyl-3-naphthalen-1-ylurea | ~286.38* | Cyclohexyl, naphthalen-1-yl | ~4.2* | Urea (O–H, N–H) |
| 1-Ethyl-3-naphthalen-1-ylurea | 214.27 | Ethyl, naphthalen-1-yl | ~3.1 | Urea (O–H, N–H) |
| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | 292.33 | Methoxyphenyl, naphthalen-2-yl | ~3.8 | Urea (O–H, N–H) |
| 1-Cyclohexyl-3-phenyl-2-thiourea | ~250.38* | Cyclohexyl, phenyl | ~4.5* | Thiourea (S–H) |
*Estimated based on structural analogs .
- Hydrophobicity : The cyclohexyl group in 1-cyclohexyl-3-naphthalen-1-ylurea increases logP compared to ethyl or methoxyphenyl analogs, suggesting greater membrane permeability but lower aqueous solubility.
- Crystallinity: Urea derivatives with planar aromatic groups (e.g., naphthyl) often exhibit strong intermolecular hydrogen bonds, leading to crystalline structures, as seen in naphthalen-1-ylmethanol .
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